molecular formula C12H12O2 B13611928 (s)-1-(1-Hydroxyethyl)naphthalen-2-ol

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol

Katalognummer: B13611928
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: VSRKMRHVEZMOOP-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol is a chiral organic compound that belongs to the class of naphthols. Naphthols are derivatives of naphthalene, which is a polycyclic aromatic hydrocarbon. The compound features a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring and a hydroxyethyl group attached to the first carbon. The (s) configuration indicates that the compound is in its optically active form, which can have significant implications for its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(1-Hydroxyethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-(1-Ketoethyl)naphthalen-2-ol using chiral catalysts. The reaction conditions typically include:

    Catalysts: Chiral catalysts such as BINAP-Ru complexes.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also employ advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: 1-(1-Ketoethyl)naphthalen-2-ol.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Alkylated or acylated naphthols.

Wissenschaftliche Forschungsanwendungen

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (s)-1-(1-Hydroxyethyl)naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Naphthol: A simpler naphthol derivative with a single hydroxyl group.

    2-Naphthol: Another naphthol derivative with the hydroxyl group on the second carbon.

    1-(1-Hydroxyethyl)naphthalene: A similar compound without the hydroxyl group on the naphthalene ring.

Uniqueness

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol is unique due to its chiral nature and the presence of both hydroxyl and hydroxyethyl groups. This combination of features can lead to distinct chemical reactivity and biological activity compared to other naphthol derivatives.

Eigenschaften

Molekularformel

C12H12O2

Molekulargewicht

188.22 g/mol

IUPAC-Name

1-[(1S)-1-hydroxyethyl]naphthalen-2-ol

InChI

InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,13-14H,1H3/t8-/m0/s1

InChI-Schlüssel

VSRKMRHVEZMOOP-QMMMGPOBSA-N

Isomerische SMILES

C[C@@H](C1=C(C=CC2=CC=CC=C21)O)O

Kanonische SMILES

CC(C1=C(C=CC2=CC=CC=C21)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.